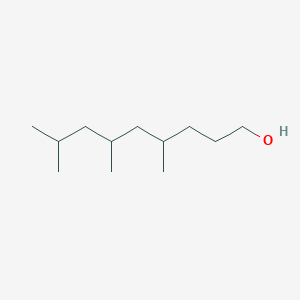![molecular formula C11H16ClNO3 B14398180 2-[(4-Methoxy-3-methylphenyl)methylamino]acetic acid;hydrochloride CAS No. 88720-20-1](/img/structure/B14398180.png)
2-[(4-Methoxy-3-methylphenyl)methylamino]acetic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Methoxy-3-methylphenyl)methylamino]acetic acid;hydrochloride is an organic compound that features a methoxy and methyl-substituted phenyl ring attached to an amino acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxy-3-methylphenyl)methylamino]acetic acid;hydrochloride typically involves the reaction of 4-methoxy-3-methylbenzylamine with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbon of the chloroacetic acid, leading to the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions such as temperature, solvent, and concentration to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Methoxy-3-methylphenyl)methylamino]acetic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-3-methylphenylmethylamino acetic acid.
Reduction: Formation of 2-[(4-Methoxy-3-methylphenyl)methylamino]ethanol.
Substitution: Formation of 2-[(4-Methylphenyl)methylamino]acetic acid derivatives.
Applications De Recherche Scientifique
2-[(4-Methoxy-3-methylphenyl)methylamino]acetic acid;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(4-Methoxy-3-methylphenyl)methylamino]acetic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amino groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(4-Methylphenyl)methylamino]acetic acid
- 4-Methoxy-3-methylphenylboronic acid
- 3-(4-Methoxy-3-methylphenyl)acrylic acid
Uniqueness
2-[(4-Methoxy-3-methylphenyl)methylamino]acetic acid;hydrochloride is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the amino acetic acid moiety provides a versatile scaffold for further modifications and applications.
Propriétés
Numéro CAS |
88720-20-1 |
|---|---|
Formule moléculaire |
C11H16ClNO3 |
Poids moléculaire |
245.70 g/mol |
Nom IUPAC |
2-[(4-methoxy-3-methylphenyl)methylamino]acetic acid;hydrochloride |
InChI |
InChI=1S/C11H15NO3.ClH/c1-8-5-9(3-4-10(8)15-2)6-12-7-11(13)14;/h3-5,12H,6-7H2,1-2H3,(H,13,14);1H |
Clé InChI |
BGEPYHOWCPPSJA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)CNCC(=O)O)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


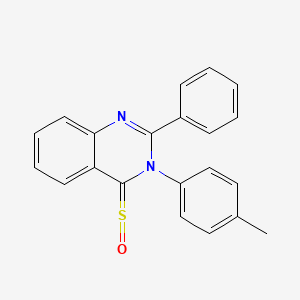
![4-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]morpholine](/img/structure/B14398104.png)
![Methyl 2-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoate](/img/structure/B14398111.png)
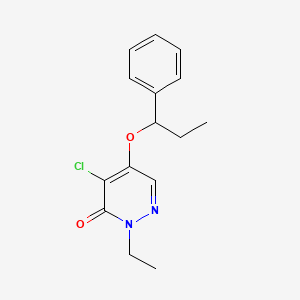
![1-[4-(2-Chlorophenyl)-1-{[dichloro(fluoro)methyl]sulfanyl}-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14398136.png)
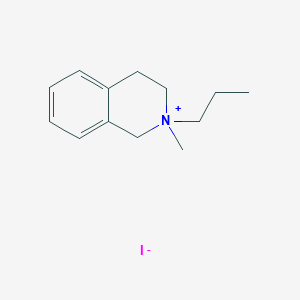
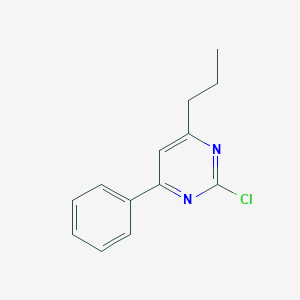

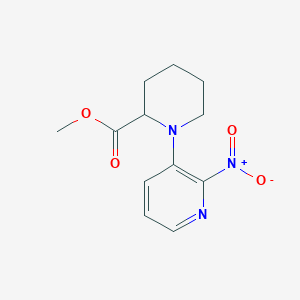

![2,2'-[(5-Bromonaphthalene-1-carbothioyl)azanediyl]diacetic acid](/img/structure/B14398158.png)
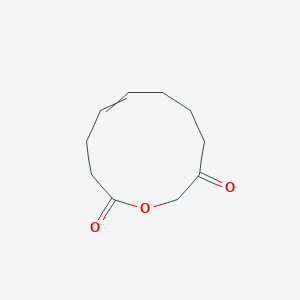
![1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine](/img/structure/B14398172.png)
